

Benchmarking the adsorption capacity of modified polyacrylonitrile for various pollutants

Author: BenchChem Technical Support Team. **Date:** December 2025

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Modified Polyacrylonitrile: A Comparative Guide to Adsorbent Performance

Polyacrylonitrile (PAN), a synthetic polymer, is widely recognized for its excellent mechanical properties, chemical resistance, and thermal stability. While pristine PAN exhibits limited adsorptive capabilities, its nitrile groups offer a versatile platform for chemical modifications. These modifications introduce various functional groups onto the PAN backbone, transforming it into a high-capacity adsorbent for a wide array of environmental pollutants. This guide provides a comparative benchmark of modified PAN's adsorption performance for heavy metals and dyes, supported by experimental data and detailed protocols.

Adsorption Performance Against Heavy Metal Ions

Chemical modifications such as hydrolysis, amination, and amidoximation introduce functional groups like carboxyl, amine, and oxime groups, which have a strong affinity for heavy metal ions. These groups facilitate the removal of toxic metals from aqueous solutions through mechanisms like chelation and ion exchange. For instance, PAN fibers modified with diethylenetriamine (DETA) to introduce chelating groups have shown significant adsorption capacities for various metal ions.[1] Similarly, modification with hydroxylamine hydrochloride to create PAN-oxime fibers enhances binding sites for metal ions.[2]

A notable advancement involves the introduction of a diazoresin-ethylenediaminetetraacetic acid (DR-EDTA) layer onto PAN membranes, which has been shown to effectively absorb

Cu²⁺, Pb²⁺, and Hg²⁺.^{[3][4]} These modified membranes not only exhibit high adsorption capacities but also demonstrate excellent reusability over numerous adsorption-desorption cycles.^{[3][4]} The performance of various modified PAN adsorbents for heavy metal removal is summarized in the table below.

Table 1: Adsorption Capacities of Modified PAN for Heavy Metal Ions

Modified PAN Adsorbent	Pollutant	Max. Adsorption Capacity (mg/g)	Experimental Conditions
Amidoximated PAN Nanofibers	Pb(II)	263.45	-
Amidoximated PAN Nanofibers	Cu(II)	52.70	-
Aminated PAN Nanofiber Mats (APAN)	Ag(I)	155.5	Equilibrium at ~5h
Aminated PAN Nanofiber Mats (APAN)	Cu(II)	150.6	Equilibrium at ~10h
Aminated PAN Nanofiber Mats (APAN)	Fe(II)	116.5	Equilibrium at ~5h
Aminated PAN Nanofiber Mats (APAN)	Pb(II)	60.6	Equilibrium at ~5h
PAN-(DR-EDTA) ₃ Membrane	Cu(II)	47.6	Langmuir model fit
ZIF-L@PAN Composite Membrane	Cu(II)	437.76	pH 7-8, Initial Conc. 500 mg/L
Hydrolyzed PAN Fibers (NaOH)	Cu(II)	1.61	-

Data sourced from references 3, 6, 7, 13, 19.

Adsorption Performance Against Dyes

The removal of synthetic dyes from industrial effluents is a significant environmental challenge. Modified PAN has emerged as a promising adsorbent for both cationic (e.g., Methylene Blue) and anionic dyes (e.g., Congo Red, Methyl Orange). The adsorption mechanism is largely dependent on the nature of the functional groups introduced and the pH of the solution. For instance, hydrolysis of PAN with NaOH introduces negatively charged carboxyl groups, which effectively adsorb cationic dyes like methylene blue through electrostatic interactions.[5] Conversely, aminated PAN, possessing positively charged groups, shows high efficiency in removing anionic dyes.[6][7]

Composites of PAN with other materials, such as multi-walled carbon nanotubes (MWCNTs) or zeolitic imidazolate frameworks (ZIFs), have demonstrated remarkably high adsorption capacities. A ZIF-L@PAN composite membrane, for example, exhibited an exceptionally high adsorption capacity of 3915.14 mg/g for Congo Red.[8]

Table 2: Adsorption Capacities of Modified PAN for Dyes

Modified PAN Adsorbent	Pollutant	Max. Adsorption Capacity (mg/g)	Experimental Conditions
ZIF-L@PAN Composite Membrane	Congo Red (CR)	3915.14	pH 7-8
Ammoniated PAN Fiber (PANAMF)	Anionic Red 249	2051.3	After protonation
P(AN-co-St)/MWCNTs	Methyl Orange (MO)	170.2	pH 3, Adsorbent dose 0.1g
Thiourea-modified poly(AN-co-AA)	Malachite Green (MG)	-	pH dependent
Thiourea-modified poly(AN-co-AA)	Methylene Blue (MB)	-	pH dependent
Hydrolyzed PAN Membrane (NaOH)	Methylene Blue (MB)	Adsorbed 25.3 ± 1.4% initially	-

Data sourced from references 2, 11, 13, 14, 15.

Experimental Protocols & Methodologies

Synthesis of Modified PAN Adsorbents

The functionalization of PAN is a critical step in creating effective adsorbents. Below are generalized protocols for common modification methods.

a) Amidoximation of PAN Fibers

This method converts the nitrile groups (-CN) of PAN into amidoxime groups (-C(NH₂)=NOH), which are excellent chelating sites for metal ions.

- Materials: PAN fibers, hydroxylamine hydrochloride (NH₂OH·HCl), sodium carbonate (Na₂CO₃), distilled water.
- Procedure:
 - Prepare a solution by mixing 6 g of hydroxylamine hydrochloride and 4.5 g of sodium carbonate in 100 mL of distilled water.
 - Heat the solution to 70 ± 2 °C.
 - Add 3 g of wet PAN fiber to the heated mixture.
 - Maintain the reaction at 70 ± 2 °C for a specified duration (e.g., 5–30 minutes). The reaction time is a critical parameter influencing the degree of conversion and the structural integrity of the fibers.[\[2\]](#)
 - After the reaction, thoroughly wash the resulting PAN-oxime fiber with distilled water to remove any unreacted chemicals.
 - Freeze-dry the washed fibers for 24 hours before use.[\[2\]](#)

b) Hydrolysis of PAN Membranes with NaOH

This process introduces carboxyl and amide groups onto the PAN surface, making it suitable for adsorbing cations.

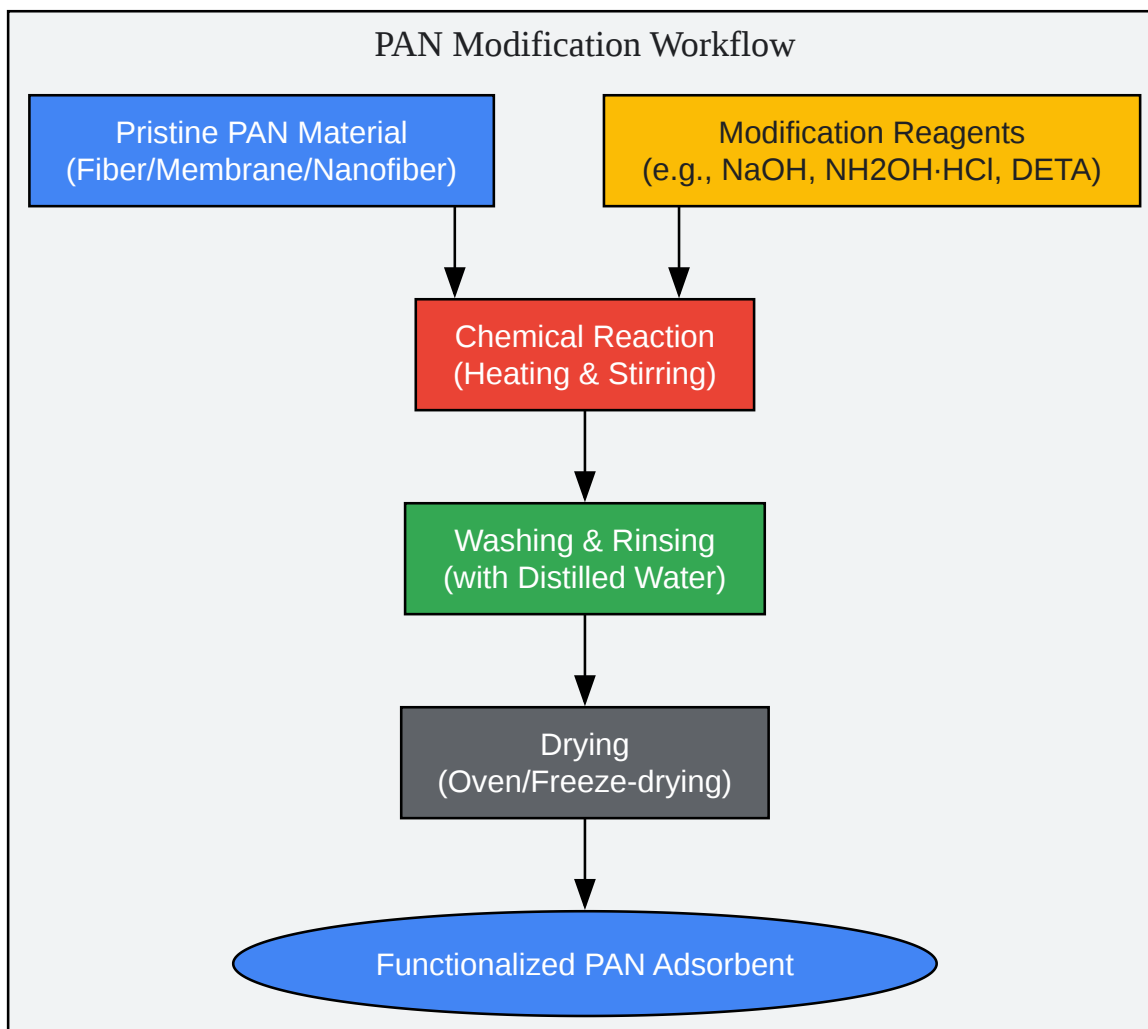
- Materials: Pristine PAN membrane, sodium hydroxide (NaOH), ethanol, distilled water.
- Procedure:
 - Place a pristine PAN membrane into a reaction flask.
 - Add a solvent mixture (e.g., 100 mL ethanol and 20 mL distilled water).[\[5\]](#)
 - Add a specified concentration of NaOH solution.

- Heat the mixture to a set temperature (e.g., 70 °C) and stir for a defined period (e.g., 24 hours).^[5]
- After the reaction, wash the modified membrane (PAN-NaOH) extensively with distilled water.
- Store the membrane in distilled water until further use.

c) Amination of PAN Nanofibers

This modification introduces amine groups, which are effective for adsorbing both heavy metals and anionic dyes.

- Materials: Electrospun PAN nanofiber mats, diethylenetriamine (DETA) or ethylenediamine (EDA).
- Procedure:
 - Immerse the PAN nanofiber mats in an aqueous solution of the aminating agent (e.g., 10% w/v DETA).
 - Heat the mixture at a specific temperature (e.g., 90 °C) for a designated time (e.g., 1-4 hours).
 - After the reaction, wash the aminated PAN (APAN) mats with distilled water to remove excess reactants.
 - Dry the APAN mats in an oven at a moderate temperature (e.g., 60 °C).



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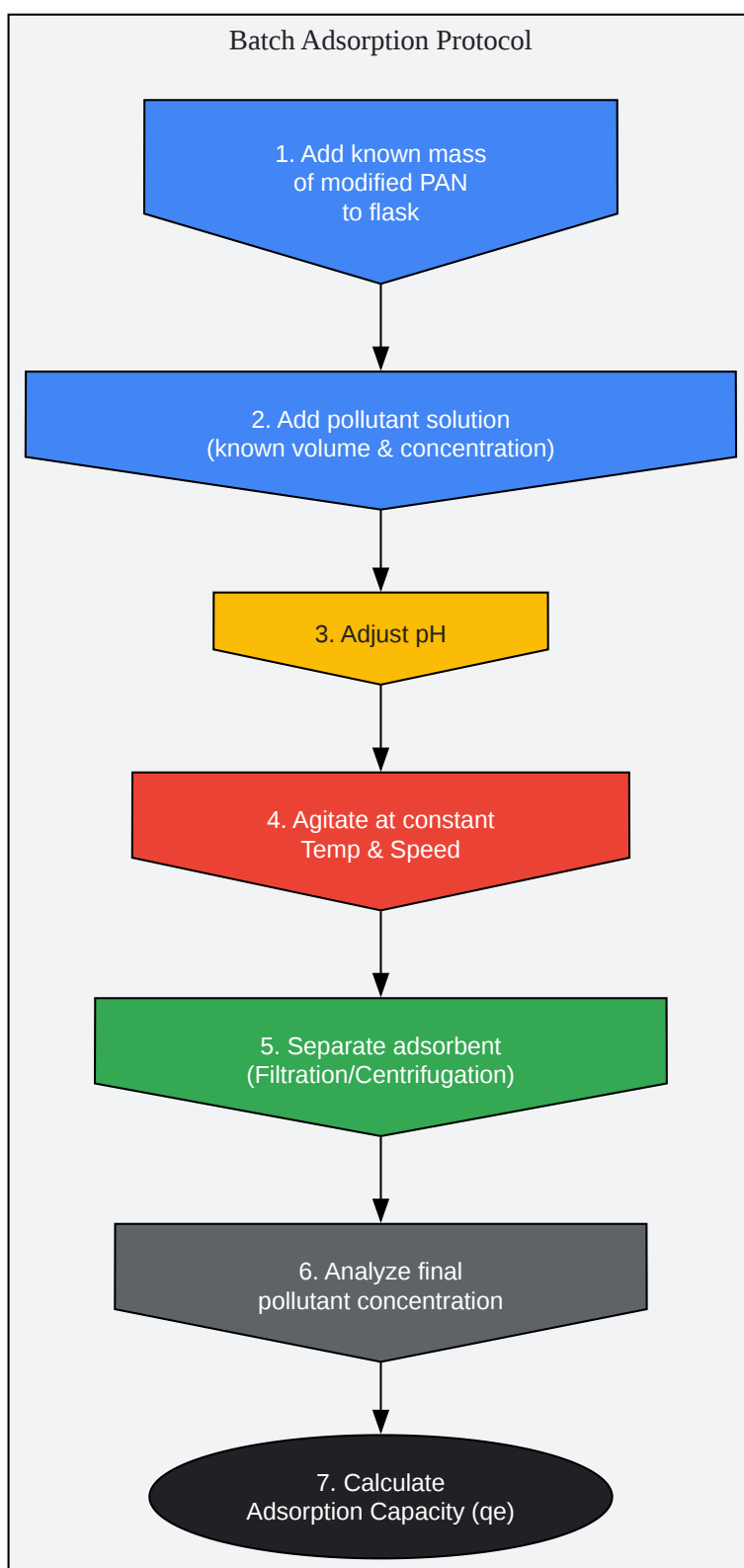
Caption: General workflow for the chemical modification of PAN materials.

Batch Adsorption Experiments

Batch adsorption studies are commonly performed to evaluate the equilibrium and kinetics of the adsorption process.^{[9][10][11]}

- Objective: To determine the adsorption capacity of the modified PAN for a specific pollutant.
- Apparatus: Orbital shaker, pH meter, conical flasks, centrifuge or filtration setup, analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, AAS).

- Procedure:
 - Prepare stock solutions of the target pollutant (heavy metal salt or dye) of a known concentration.
 - Place a precisely weighed amount of the modified PAN adsorbent (e.g., 0.01 g) into a series of conical flasks.[\[12\]](#)
 - Add a fixed volume (e.g., 50 mL) of the pollutant solution with varying initial concentrations to each flask.
 - Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH, as pH is a critical factor affecting adsorption.[\[12\]](#)
 - Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 200 rpm) and temperature for a predetermined time to reach equilibrium.[\[13\]](#)
 - After agitation, separate the adsorbent from the solution by centrifugation or filtration.
 - Measure the final concentration of the pollutant remaining in the supernatant/filtrate.
 - Calculate the amount of pollutant adsorbed per unit mass of the adsorbent (q_e , in mg/g).



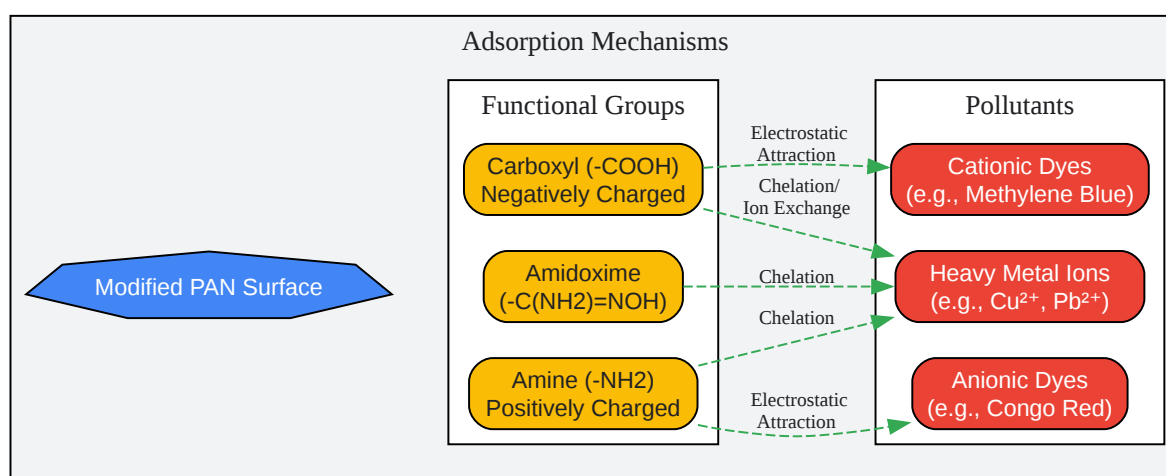
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Caption: Step-by-step workflow for a typical batch adsorption experiment.

Adsorption Mechanism

The primary mechanisms driving the adsorption of pollutants onto modified PAN surfaces are electrostatic interactions and chelation. The functional groups introduced during modification dictate which mechanism is dominant.

- **Electrostatic Interaction:** For dye removal, the surface charge of the adsorbent and the ionic nature of the dye are key. Anionic dyes are attracted to positively charged aminated surfaces, while cationic dyes are attracted to negatively charged hydrolyzed surfaces. This interaction is highly pH-dependent.
- **Chelation:** For heavy metal removal, functional groups like amidoxime, carboxyl, and amine act as ligands, forming stable coordinate bonds (chelates) with metal ions, effectively sequestering them from the solution.



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Caption: Interaction mechanisms between functional groups and pollutants.

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- To cite this document: BenchChem. [Benchmarking the adsorption capacity of modified polyacrylonitrile for various pollutants]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021495#benchmarking-the-adsorption-capacity-of-modified-polyacrylonitrile-for-various-pollutants>]

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